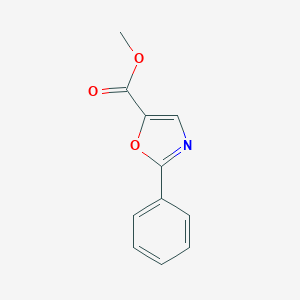

Methyl 2-phenyloxazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-phenyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-7-12-10(15-9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMACXVQAYRWMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544994 | |

| Record name | Methyl 2-phenyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106833-83-4 | |

| Record name | Methyl 2-phenyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Versatility of Methyl 2-phenyloxazole-5-carboxylate: A Technical Guide for Researchers

Introduction: The Strategic Importance of the 2,5-Disubstituted Oxazole Scaffold

The 2,5-disubstituted oxazole motif is a privileged scaffold in medicinal chemistry and materials science, owing to its presence in a wide array of biologically active natural products and synthetic compounds.[1] These heterocycles are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Methyl 2-phenyloxazole-5-carboxylate, a key building block, offers a versatile platform for the synthesis of diverse derivatives through reactions targeting the ester functionality and the oxazole core. This guide provides an in-depth exploration of the key reactions of this compound, offering field-proven insights and detailed protocols to empower researchers in drug discovery and chemical development.

Core Reactions at the 5-Position Ester Group

The ester group at the 5-position of this compound is a prime target for functionalization, allowing for the introduction of a variety of substituents and the synthesis of libraries of derivatives for structure-activity relationship (SAR) studies.

Saponification: Accessing the Carboxylic Acid Core

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, providing a crucial intermediate for further modifications, such as amide bond formation.

Causality Behind Experimental Choices: Alkaline hydrolysis is the preferred method for this transformation. The choice of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is critical to ensure complete and efficient saponification of the relatively stable aromatic ester. The use of a co-solvent system, such as a mixture of methanol and water, is often necessary to ensure the solubility of the starting ester in the aqueous basic solution. Heating the reaction mixture accelerates the rate of hydrolysis. Subsequent acidification is required to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-phenyloxazole-5-carboxylic acid [4]

-

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

-

-

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute mineral acid (e.g., 1M HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 2-phenyloxazole-5-carboxylic acid.

-

Table 1: Representative Data for Saponification

| Starting Material | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | NaOH | Methanol/Water | Reflux | 2-4 | >90 | [4] |

| Methyl 5-chloropyrazine-2-carboxylate | LiOH | Water | rt | 2 | 95 | [5] |

Diagram 1: Saponification of this compound

Caption: Saponification workflow.

Amidation: Building Blocks for Bioactive Molecules

The direct conversion of the ester to an amide is a highly valuable reaction for the synthesis of compounds with potential biological activity, as the amide bond is a key feature in many pharmaceuticals.

Causality Behind Experimental Choices: While direct amidation of esters is possible, it often requires harsh conditions. A more common and efficient approach involves a two-step process: hydrolysis to the carboxylic acid followed by amide coupling. However, direct aminolysis can be achieved by heating the ester with an excess of the desired amine, sometimes in the presence of a catalyst. For more controlled and efficient amidation, the reaction of the corresponding oxazolone (which can be formed in situ or separately) with a secondary amine under microwave irradiation has been shown to be effective.[3]

Experimental Protocol: Synthesis of 2-phenyloxazole-5-carboxamides from a related oxazolone [3]

-

Step 1: Reaction Setup

-

In a microwave-safe vial, combine the 4-substituted-2-phenyloxazol-5(4H)-one (1.0 eq) and the desired secondary amine (e.g., morpholine or piperazine, 1.2 eq).

-

-

Step 2: Reaction Execution

-

Seal the vial and subject it to microwave irradiation at a suitable temperature and for a specific duration (e.g., 120 °C for 10-30 minutes). Monitor the reaction by TLC.

-

-

Step 3: Work-up and Isolation

-

After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

-

Table 2: Representative Data for Amidation of Oxazolones

| Oxazolone Substrate | Amine | Conditions | Yield (%) | Reference |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | Morpholine | Microwave, 120 °C, 15 min | 94 | [3] |

| 4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one | Piperazine | Microwave, 120 °C, 20 min | 88 | [3] |

Diagram 2: Amidation via Oxazolone Intermediate

Caption: Amidation workflow.

Reduction: Formation of the Corresponding Alcohol

The reduction of the ester group to a primary alcohol, (2-phenyloxazol-5-yl)methanol, provides another key synthetic handle for further derivatization, such as etherification or oxidation to the corresponding aldehyde.

Causality Behind Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with protic solvents. The reaction is exothermic and should be performed with caution, usually at low temperatures initially. An aqueous workup is necessary to quench the excess hydride and hydrolyze the aluminum alkoxide intermediate.

Experimental Protocol: Synthesis of (2-phenyloxazol-5-yl)methanol

This protocol is based on general procedures for the reduction of esters with LiAlH₄.[6]

-

Step 1: Reaction Setup

-

To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

-

Step 2: Reaction Execution

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

-

Step 3: Work-up and Isolation

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (2-phenyloxazol-5-yl)methanol.

-

Diagram 3: Reduction of the Ester Group

Caption: Reduction workflow.

Reactions Involving the Oxazole Ring

While the ester at the 5-position is the most readily functionalized handle, the oxazole ring itself can participate in several important chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. While specific examples with this compound are not abundant in the literature, the principles can be applied to appropriately functionalized derivatives.

Causality Behind Experimental Choices: For a Suzuki-Miyaura coupling, the oxazole ring would typically need to be functionalized with a halide (e.g., bromide or iodide) or a triflate at a specific position (e.g., C4). The reaction involves the coupling of this electrophile with an organoboron reagent in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and depends on the specific substrates. For a Heck reaction, an alkene is coupled with an aryl or vinyl halide.

Conceptual Workflow: Suzuki-Miyaura Coupling

This is a generalized workflow based on established Suzuki-Miyaura coupling protocols.[7]

-

Step 1: Substrate Preparation

-

Synthesize a halogenated derivative of this compound (e.g., at the C4 position).

-

-

Step 2: Reaction Setup

-

In a reaction vessel, combine the halogenated oxazole (1.0 eq), the boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., dioxane, toluene, or DMF/water).

-

-

Step 3: Reaction Execution

-

De-gas the mixture and heat it under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

-

-

Step 4: Work-up and Isolation

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Diagram 4: Conceptual Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling concept.

Diels-Alder Reaction: The Oxazole as a Diene

The oxazole ring can function as a diene in Diels-Alder reactions, providing a route to substituted pyridines after the initial cycloadduct undergoes a retro-Diels-Alder reaction with loss of a small molecule.

Causality Behind Experimental Choices: The electron-rich nature of the oxazole ring allows it to react with electron-deficient dienophiles. The reaction is often promoted by heat or Lewis acid catalysis. The initial [4+2] cycloaddition is typically followed by a retro-Diels-Alder reaction, leading to the formation of a pyridine ring, which is a valuable scaffold in medicinal chemistry.

Conceptual Workflow: Diels-Alder Reaction

This is a generalized workflow based on known Diels-Alder reactions of oxazoles.[8]

-

Step 1: Reaction Setup

-

In a sealed tube or a flask equipped with a reflux condenser, combine this compound (1.0 eq) and an electron-deficient dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate).

-

-

Step 2: Reaction Execution

-

Heat the mixture in a high-boiling solvent (e.g., xylene or toluene) or neat at a high temperature.

-

-

Step 3: Work-up and Isolation

-

Cool the reaction mixture and purify the product directly by crystallization or column chromatography.

-

Diagram 5: Conceptual Diels-Alder Reaction

Caption: Diels-Alder reaction concept.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of a wide range of functionalized molecules. The reactions detailed in this guide, including transformations of the ester group and reactions involving the oxazole ring, provide a powerful toolkit for researchers in drug discovery and materials science. Further exploration of the reactivity of this scaffold, particularly in the realm of modern cross-coupling and C-H activation reactions, will undoubtedly lead to the discovery of novel compounds with significant biological and material properties.

References

-

Biointerface Research in Applied Chemistry, 2020. Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds.

-

U.S. Patent 7,408,069 B2, 2008. Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 10(1), 115-127.

-

Beilstein Journal of Organic Chemistry, 2017. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.

-

Bulgarian Chemical Communications, 2016. Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2.

-

ChemRxiv, 2018. Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity.

-

Biological and Molecular Chemistry, 2024. Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.

-

Molecules, 2021. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines.

-

ResearchGate, 2025. Synthesis and Characterization of New 5-Aryl-2-[para-(4-chlorophenylsulfony)phenyl]-4-methyloxazoles.

-

RSC Publishing, 2025. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators.

-

Master Organic Chemistry, 2019. The Lithium Aluminum Hydride (LiAlH4) Reduction Of Esters.

-

Organic Chemistry Portal, 2022. Heck Reaction.

-

Hilaris Publisher, 2017. Synthesis of Bioactive Imidazoles: A Review.

-

National Institutes of Health, 2022. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.

-

ResearchGate, 2025. Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole].

-

Journal of Chemical and Pharmaceutical Research, 2014. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to.

-

ChemRxiv, 2018. Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity.

-

Oriental Journal of Chemistry, 2014. Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[2][3][9]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties.

-

ResearchGate, 2020. The Suzuki−Miyaura coupling between different aryl halides and various...

-

RSC Publishing, 1993. 4-Nitro-2-phenyloxazole: an Electrophilic Dienophile for Normal Diels-Alder Reactions in the Oxazole Series.

-

ResearchGate, 2014. 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions.

-

YouTube, 2020. Suzuki cross-coupling reaction.

-

Biological and Molecular Chemistry, 2023. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes.

-

Master Organic Chemistry, 2019. The Intramolecular Diels Alder Reaction.

-

PubMed, 2013. Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors.

-

PrepChem.com, 2023. Synthesis of 2-hydroxymethyl-thiazole -5-carboxylic acid.

-

ChemistryViews, 2019. Enantioselective Heck Reaction Gives Allenes.

-

PubMed, 2004. Oxazole as an electron-deficient diene in the Diels-Alder reaction.

-

Google Patents, 2009. Preparation of 4-methyl thiazole-5-carboxyl acid.

-

National Institutes of Health, 2024. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

-

ResearchGate, 2025. (PDF) Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents.

-

YouTube, 2021. Diels Alder Reaction.

-

ResearchGate, 2025. Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides...

Sources

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. jocpr.com [jocpr.com]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

The Synthetic Versatility and Therapeutic Potential of Methyl 2-Phenyloxazole-5-carboxylate Derivatives: An In-depth Technical Guide

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in the design of novel therapeutic agents and functional materials.[1] Among the diverse family of oxazole-containing compounds, methyl 2-phenyloxazole-5-carboxylate and its derivatives have garnered significant attention due to their synthetic accessibility and broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis and applications of these promising compounds, tailored for researchers, scientists, and drug development professionals.

I. Strategic Approaches to the Synthesis of the 2,5-Disubstituted Oxazole Core

The construction of the 2-phenyloxazole-5-carboxylate framework can be achieved through several established synthetic methodologies. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Herein, we delve into the mechanistic intricacies and practical considerations of the most pertinent synthetic strategies.

The Robinson-Gabriel Synthesis and its Modern Variants

The Robinson-Gabriel synthesis is a classical and robust method for the formation of oxazoles, involving the cyclodehydration of α-acylamino ketones.[2][3] This acid-catalyzed reaction provides a direct route to 2,5-disubstituted oxazoles.

Causality Behind Experimental Choices: The reaction is typically carried out in the presence of a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, to facilitate the intramolecular cyclization and subsequent dehydration. The choice of the acylating agent in the preparation of the α-acylamino ketone precursor directly determines the substituent at the 2-position of the oxazole ring.

A modern, metal-free approach to 2,5-disubstituted oxazoles that builds upon the principles of the Robinson-Gabriel synthesis involves an iodine-catalyzed tandem oxidative cyclization.[4][5] This method offers the advantage of milder reaction conditions and avoids the use of harsh dehydrating agents.[5]

The Van Leusen Oxazole Synthesis: A Convergent Approach

The Van Leusen oxazole synthesis is a powerful and versatile method that allows for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[6][7] This reaction is particularly advantageous due to its convergent nature and the commercial availability of TosMIC.[7]

Causality Behind Experimental Choices: The reaction is base-mediated, with the initial deprotonation of TosMIC being a crucial step.[8] The resulting anion then acts as a nucleophile, attacking the aldehyde. The subsequent intramolecular cyclization and elimination of the tosyl group are driven by the formation of the stable aromatic oxazole ring.[8]

The Fischer Oxazole Synthesis: A Classic Condensation

The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[9] This method, discovered by Emil Fischer in 1896, is a dehydration reaction that proceeds under mild conditions.[9]

Causality Behind Experimental Choices: The reaction is initiated by the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate.[9] This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline intermediate after an SN2 attack and loss of water.[9] Tautomerization and subsequent elimination of HCl yield the final oxazole product. The use of dry ether and gaseous HCl is critical to prevent unwanted side reactions and to facilitate the precipitation of the oxazole product as its hydrochloride salt.[9]

II. Applications of this compound Derivatives

The inherent biological activity of the oxazole nucleus has propelled the investigation of its derivatives in various therapeutic areas. Notably, this compound and its analogues have demonstrated significant potential as anticancer agents and kinase inhibitors.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of 2,5-disubstituted oxazole derivatives against a range of cancer cell lines. While specific data for this compound is limited in the readily available literature, the broader class of related compounds has shown promising results. For instance, certain 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives, which share a disubstituted five-membered heterocyclic core, have exhibited potent anticancer activity against HeLa cancer cell lines, with IC50 values comparable to the standard drug Cisplatin.[1]

| Compound Class | Cell Line(s) | Reported IC50 (µM) | Reference |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives | HeLa | 10.64 - 33.62 | [1] |

| Phenylthiazole derivatives | SKNMC (Neuroblastoma), Hep-G2 (Hepatocarcinoma) | 10.8 - 22.3 | [10] |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Broad range of tumor cell lines | Potent anti-proliferative activity | [11] |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549, Bel7402, and HCT-8 | Moderate activity | [12] |

Note: The table presents data for structurally related heterocyclic compounds to illustrate the potential of the oxazole core in anticancer drug discovery.

Kinase Inhibition

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[13] The quinazoline scaffold, which is structurally related to the 2-phenyloxazole core, has been extensively explored for the development of tyrosine kinase inhibitors.[13] Given the structural similarities and the ability of the oxazole ring to participate in key binding interactions, it is plausible that this compound derivatives could serve as scaffolds for the design of novel kinase inhibitors. For example, benzothiazole derivatives have been investigated as potent inhibitors of p38α MAP kinase.[14]

Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

The rigid, planar structure and tunable electronic properties of aromatic heterocycles like oxazoles make them attractive candidates for applications in materials science. Carbazole derivatives, which can be conceptually linked to the broader family of nitrogen-containing heterocycles, are utilized as multifunctional materials in organic light-emitting diodes (OLEDs).[15][16] They can function as hole transport layers, electron transport layers, or emitters.[16] The incorporation of the 2-phenyloxazole-5-carboxylate moiety into larger conjugated systems could lead to the development of novel materials with tailored photophysical properties for OLED applications.

III. Experimental Protocols

The following protocols are generalized procedures for the synthesis of 2,5-disubstituted oxazoles and can be adapted for the preparation of this compound derivatives.

Protocol 1: Robinson-Gabriel Synthesis of a 4-Methyl-5-phenyloxazole Derivative[17]

Step 1: Acylation of 2-Amino-1-phenylethan-1-one [17]

-

To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.

Step 2: Cyclodehydration

-

To the crude 2-acetamido-1-phenylethan-1-one, add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture at a temperature and for a duration determined by the specific substrate and dehydrating agent (e.g., 100 °C for 1-2 hours).

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-methyl-5-phenyloxazole derivative.

Protocol 2: Van Leusen Synthesis of a 5-Alkyl-oxazole[7]

-

To a stirred solution of an appropriate alkyl aldehyde (1 equivalent) and tosylmethyl isocyanide (TosMIC, 1 equivalent) in a suitable solvent such as methanol or dimethoxyethane, add a base (e.g., potassium carbonate, 1.5 equivalents) at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-5 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-alkyl-oxazole.

IV. Characterization Data

The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum will provide information on the chemical environment of all protons in the molecule. Expected signals would include those for the aromatic protons of the phenyl ring, the methyl ester protons, and any other substituents on the oxazole core. For a related compound, methyl 5-methyl-2-phenyloxazole-4-carboxylate, the aromatic protons appear in the range of δ 8.10-7.42 ppm, the methyl ester protons at δ 3.94 ppm, and the methyl group on the oxazole ring at δ 2.70 ppm.[18]

-

13C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the oxazole ring, and the carbons of the phenyl group.[19]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups. Expected vibrations include the C=O stretch of the ester (typically around 1720-1740 cm-1), C=N and C=C stretching vibrations of the oxazole ring, and C-O stretching bands.[19]

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.[19]

V. Conclusion

This compound derivatives represent a class of compounds with significant synthetic utility and a wide range of potential applications, particularly in the realm of drug discovery. The Robinson-Gabriel, Van Leusen, and Fischer syntheses provide versatile and adaptable routes to the core oxazole structure. While further research is needed to fully elucidate the therapeutic potential of these specific derivatives, the promising anticancer and kinase inhibitory activities of structurally related compounds underscore the importance of continued exploration in this area. Furthermore, the potential application of these heterocycles in materials science opens up new avenues for the development of novel functional organic materials. This guide serves as a foundational resource for scientists and researchers poised to contribute to the advancement of this exciting field.

References

- Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905.

- Shafiee, A., & Naimi, E. (2002). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Synlett, (8), 1333-1335.

- Wang, C., Sun, H., Fang, Y., & Huang, H. (2017). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes.

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2013). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][4][20][21]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. Molecules, 18(7), 7684-7697.

-

Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Electronic supplementary information. Retrieved from [Link]

-

ResearchGate. (2022). Application of carbazole derivatives as a multifunctional material for organic light-emitting diodes. Retrieved from [Link]

- Yadav, G., Singh, P., & Singh, R. K. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Bioorganic & Medicinal Chemistry Letters, 22(17), 5651-5655.

- Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902-3905.

-

ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

- Google Patents. (n.d.). US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes.

-

Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 513.

- Al-Azzawi, A. M., & Al-Obaidi, O. A. (2019). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Biochemical and Cellular Archives, 19(1), 1239-1244.

-

Scribd. (n.d.). 5-Iii) Sem 4. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

- Synfacts. (2013). Synthesis of 2,5-Disubstituted Oxazoles. Synfacts, 9(1), 0021.

- Li, Y., Wang, Z., Li, Y., Wang, Y., Zhang, H., & Fan, Z. (2015).

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

- Volyniuk, D., Bezvikonnyi, O., Lytvyn, R., & Grazulevicius, J. V. (2019). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes.

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

ResearchGate. (n.d.). van Leusen Oxazole Synthesis. Retrieved from [Link]

- Al-Warhi, T., Al-Rashood, S. T., & El-Obeid, A. (2023). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 28(8), 3409.

-

KTU ePubl. (n.d.). Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of IC50 values of 4-methyl-2-(4- (alkyloxy)phenyl)thiazole derivatives. Retrieved from [Link]

- Al-Issa, S. A., Al-Omair, M. A., & El-Azab, A. S. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(15), 5779.

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Journal of Materials and Environmental Science. (2012). Organic Light Emitting Diodes: Devices and applications. Retrieved from [Link]

- Sadeghnia, H. R., Ghorbani, A., & Mohammadi, M. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Avicenna journal of phytomedicine, 8(2), 140–149.

- Cooper, A. C., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(18), 4443-4447.

-

ResearchGate. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

- Turchi, I. J. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. In The Chemistry of Heterocyclic Compounds (Vol. 60, pp. 1-210). John Wiley & Sons, Inc.

Sources

- 1. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 9. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 10. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. rsc.org [rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Methyl 2-phenyloxazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents.[1] This guide delves into the biological activities associated with the methyl 2-phenyloxazole-5-carboxylate core, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, methodologies for its evaluation, and insights into its structure-activity relationships. While direct biological data for this compound is limited in publicly accessible literature, this document synthesizes findings from structurally related 2,5-disubstituted oxazole derivatives to project its potential pharmacological profile.

The Oxazole Core: A Hub of Biological Activity

The inherent chemical features of the oxazole ring system allow for diverse substitutions at various positions, leading to a wide array of pharmacological effects.[2] The 2-phenyl and 5-carboxylate substitutions are of particular interest. The 2-phenyl group can be readily modified to modulate lipophilicity and introduce interactions with aromatic-binding pockets in biological targets. The 5-carboxylate group offers a handle for further chemical modification, such as amide formation, to enhance potency or alter pharmacokinetic properties. Oxazole-containing compounds have been successfully developed into drugs for various indications, underscoring the therapeutic potential of this heterocyclic system.

Projected Biological Activities of this compound

Based on the activities of analogous structures, this compound is anticipated to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Potential

Derivatives of methyl-2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate have demonstrated significant anti-inflammatory activity.[3] This suggests that the methyl oxazole-5-carboxylate scaffold is a promising starting point for the development of novel anti-inflammatory agents.

One of the key mechanisms in inflammation involves the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. A series of 2-aryloxy methyl oxazolines were found to exhibit significant anti-inflammatory activity with low ulcerogenic potential, indicating a possible selective inhibition of COX-2 over COX-1.[4]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This widely used in vivo model assesses the anti-inflammatory activity of a test compound.

-

Animal Model: Male Wistar rats (150-200g) are typically used.

-

Grouping: Animals are divided into control, standard (e.g., Diclofenac Sodium), and test groups.[3]

-

Compound Administration: The test compound and standard drug are administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.

-

Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[3]

-

Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Caption: Workflow for assessing in vivo anti-inflammatory activity.

Antimicrobial Activity

The oxazole moiety is a common feature in many antimicrobial agents. Structurally related benzoxazole derivatives have shown broad-spectrum antibacterial and antifungal activity.[5] For instance, certain 2-substituted benzoxazoles have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[5] Furthermore, derivatives of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate have exhibited interesting antibacterial activity against A. baumannii and M. tuberculosis.[1]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

Caption: Workflow for determining Minimum Inhibitory Concentration.

Anticancer Potential

The heterocycle class to which this compound belongs has been extensively investigated for its anticancer properties.[1] For example, novel benzoxazole derivatives have been synthesized and evaluated for their cytotoxicity against human lung carcinoma cells (A-549).[6] Some of these compounds displayed promising anticancer activity.[6] Other studies have shown that thiazolo[4,5-b]pyridine-5-carboxylic acid amides, which are structurally related, exhibit cytotoxicity against glioma and glioblastoma cell lines.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Workflow for assessing in vitro cytotoxicity.

Structure-Activity Relationship (SAR) Insights

While a definitive SAR for this compound is yet to be established, preliminary insights can be drawn from related series of compounds. For anti-inflammatory activity, the nature of the substituent on the phenyl ring at the 2-position of the oxazole core can significantly influence potency. Electron-withdrawing or -donating groups can alter the electronic distribution of the entire molecule, affecting its binding to target enzymes. For anticancer activity, modifications of the ester group at the 5-position to various amides have been shown to modulate cytotoxicity.[7]

Future Directions

The therapeutic potential of the this compound scaffold warrants further investigation. Key future research directions should include:

-

Synthesis and Biological Screening: A focused synthesis of this compound and a small library of its close analogs, followed by systematic screening for anti-inflammatory, antimicrobial, and anticancer activities.

-

Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies should be undertaken to identify their molecular targets.

-

In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to in vivo models to assess their efficacy and preliminary safety profiles.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. By leveraging the wealth of information available for structurally related oxazole derivatives, researchers can strategically design and execute studies to unlock its full therapeutic potential. The methodologies and insights provided in this guide serve as a foundational resource for initiating such drug discovery programs.

References

-

Horishny V, et al. Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia. 2021;68(1):195-200.

-

Korsakov MK, et al. Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats. Research Results in Pharmacology. 2023;9(4):119-130.

-

Al-Suwaidan IA, et al. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. 2016;21(4):463.

-

Gondru R, et al. Design, synthesis and biological evaluation of methyl-2-(2-(arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. ResearchGate. 2017.

-

Khan I, et al. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules. 2023;28(19):6885.

-

Kumar A, et al. Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. ResearchGate. 2011.

-

Kumar R, et al. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure. 2022;1265:133428.

-

Meti GY, et al. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). International Journal of Pharmaceutical Sciences and Research. 2014;5(11):4835-4841.

-

Mendes M, et al. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells. 2024;13(16):1385.

-

Jasim LS. Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Journal of University of Babylon for Pure and Applied Sciences. 2022;30(3):1-14.

-

Popa M, et al. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. 2021;26(23):7335.

-

Reddy PY, et al. Synthesis and Anti-Inflammatory Activity of 2-aryloxy Methyl Oxazolines. Indian Journal of Pharmaceutical Sciences. 2008;70(6):761-765.

-

Rodrigues MO, et al. Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. ResearchGate. 2022.

-

Shevchuk M, et al. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. 2024.

-

Shreenivas M, et al. Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry. 2020;11(1):8096-8109.

-

Singh R, et al. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. 2013;23(12):3482-3486.

-

Szychowska M, et al. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. 2023;24(17):13149.

-

Taha M, et al. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules. 2023;28(2):831.

-

Taha-Salaime L, et al. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2017;32(1):119-128.

-

Vovk MV, et al. Synthesis and cytotoxicity of new 2-oxo-7-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid amides. ResearchGate. 2018.

-

Youssefi M, et al. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. 2018;13(6):539-547.

Sources

- 1. PlumX [plu.mx]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

CAS number 106833-83-4 properties and uses

An In-depth Technical Guide to 2,5-Disubstituted Oxazole Carboxylates: Synthesis, Properties, and Applications, Featuring Methyl 2-phenyloxazole-5-carboxylate (CAS 106833-83-4)

Executive Summary

The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry, present in numerous compounds with diverse therapeutic activities. This guide focuses on the 2,5-disubstituted oxazole-5-carboxylate substructure, a versatile synthetic intermediate for drug discovery and development. Using this compound (CAS 106833-83-4) as a representative example, this document provides a technical overview of the synthesis, key reactions, and potential applications of this important class of molecules. It is designed for researchers and scientists in organic synthesis and drug development, offering insights into the practical chemistry and strategic value of these building blocks.

The 2-Phenyloxazole-5-Carboxylate Scaffold: A Privileged Motif in Medicinal Chemistry

The oxazole ring is a prominent structural motif in pharmaceutical sciences due to its versatile chemical properties and ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π–π stacking.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][3]

The 2,5-disubstituted pattern, particularly with a phenyl group at position 2 and a carboxylate ester at position 5, offers a valuable platform for chemical exploration. The phenyl ring can be further functionalized to modulate target binding, while the ester group serves as a versatile chemical handle for derivatization, most commonly for the synthesis of amide libraries to explore structure-activity relationships (SAR). This compound is a prime example of this scaffold, serving not as an end-product but as a crucial intermediate for building more complex, potentially bioactive molecules.

Physicochemical and Structural Properties

While detailed experimental data for CAS 106833-83-4 is not extensively reported in public literature, the expected properties can be derived from its structure and data from closely related analogues. These properties are crucial for designing reactions, choosing appropriate solvents, and planning purification strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value (Predicted/Typical) | Significance in a Research Context |

|---|---|---|

| CAS Number | 106833-83-4 | Unique identifier for this specific chemical entity. |

| Molecular Formula | C₁₁H₉NO₃ | Determines the exact mass for mass spectrometry analysis. |

| Molecular Weight | 203.19 g/mol | Essential for calculating molar quantities for reactions. |

| Appearance | White to off-white solid | Basic physical state observation. |

| Solubility | Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, THF, Methanol); Poorly soluble in water. | Critical for selecting appropriate reaction and purification solvents. Poor water solubility is typical for such aromatic esters. |

| Melting Point | Not available. Expected to be a solid at room temperature. | A defined melting point is an indicator of purity. |

| Boiling Point | Not available. Likely high, decomposition may occur before boiling at atmospheric pressure. | Not a primary parameter for a non-volatile solid; vacuum distillation would be required. |

Note: The properties listed are based on the general characteristics of similar aromatic carboxylate compounds, as specific experimental data for CAS 106833-83-4 is limited. Researchers should verify these properties experimentally.

Synthesis of the Oxazole Core: A Representative Protocol

The construction of the 2,5-disubstituted oxazole ring can be achieved through several established synthetic methodologies, including the Robinson-Gabriel, Fischer, and van Leusen syntheses.[4] A modern and highly efficient approach involves the direct construction from carboxylic acids and isocyanide derivatives.[5]

The following is a representative, plausible protocol for the synthesis of this compound based on established methods for creating similar structures.

Representative Protocol: Synthesis via Acylpyridinium Intermediate

This method proceeds by activating a carboxylic acid (benzoic acid) which then reacts with an isocyanoacetate ester to form the oxazole ring.[5]

Causality: The triflylpyridinium reagent activates the carboxylic acid by forming a highly reactive acylpyridinium salt. This intermediate is a potent electrophile, readily attacked by the nucleophilic isocyanide carbon of methyl 2-isocyanoacetate. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic oxazole ring.

Experimental Workflow:

Figure 1: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzoic acid (1.0 eq.), 4-dimethylaminopyridine (DMAP, 1.2 eq.), and the triflylpyridinium reagent (1.1 eq.).

-

Dissolution: Add anhydrous dichloromethane (DCM) and cool the mixture to 0 °C in an ice bath.

-

Reactant Addition: Slowly add methyl 2-isocyanoacetate (1.1 eq.) dropwise to the stirred suspension.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Synthetic & Medicinal Chemistry

The primary value of this compound lies in its utility as a synthetic intermediate. The methyl ester at the C5 position is an ideal site for modification to generate libraries of compounds for biological screening. The most common and strategically important transformation is its conversion to a diverse range of amides.

Derivatization Strategy: Ester to Amide Conversion

Converting the methyl ester to an amide introduces a hydrogen bond donor (in primary/secondary amides) and allows for the introduction of a vast array of chemical functionalities (R-groups) via the choice of amine. This is a cornerstone strategy in medicinal chemistry for exploring SAR.

Figure 2: Derivatization pathway from ester intermediate to target amide.

Representative Protocol: Direct Aminolysis of the Methyl Ester

This protocol describes the direct reaction of the ester with an amine at elevated temperatures.

Causality: While esters are less reactive than acid chlorides, direct aminolysis can be achieved by using an excess of the amine or by heating the reaction mixture. The reaction proceeds via a nucleophilic acyl substitution mechanism. For less reactive amines or to improve yields and reaction times, the ester can first be hydrolyzed to the corresponding carboxylic acid, which is then coupled with the amine using standard peptide coupling reagents (e.g., HATU, EDC).

Step-by-Step Methodology:

-

Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or in a neat solution of the amine.

-

Amine Addition: Add the desired primary or secondary amine (2 to 10 eq.).

-

Reaction: Seal the vessel and heat the mixture to a temperature between 60-100 °C. The optimal temperature and time will depend on the reactivity of the amine.

-

Expert Insight: For precious or complex amines, a more efficient method involves hydrolysis of the ester to the carboxylic acid followed by a standard amide coupling reaction, which proceeds at room temperature and avoids potential side reactions from high heat.

-

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the excess amine and solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate or DCM, wash with dilute acid (e.g., 1M HCl) to remove residual amine, followed by a wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Final Purification: Purify the crude amide product by recrystallization or flash column chromatography.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid inhalation of dust and contact with skin, eyes, and clothing.[6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Hazard Classification (Assumed): Based on similar structures, this compound should be treated as potentially harmful if swallowed, and capable of causing skin and serious eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[2]

Disclaimer: This safety information is based on general principles and data from related compounds. The user is responsible for performing a full risk assessment before use.

Conclusion

This compound (CAS 106833-83-4) is a valuable, non-trivial building block for synthetic and medicinal chemistry. While not a biologically active agent itself, its true utility is realized in its role as a versatile intermediate. The 2-phenyl and 5-carboxylate substitution pattern provides an ideal framework for generating diverse molecular libraries, particularly through the robust and well-understood conversion of the ester to various amides. The protocols and strategies outlined in this guide, based on established chemical principles, provide a framework for researchers to leverage this and similar oxazole scaffolds in the rational design and synthesis of novel therapeutic candidates.

References

- Kumar, V., & Aggarwal, N. (2019).

- Sigma-Aldrich. (2025).

- Singh, P. N., & Singh, G. (2020). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles.

- Sharma, A., & Kumar, A. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.

- Al-Warhi, T. I., & Al-Hazmi, F. M. (2020). Reaction of oxazoloneswith 5, 5'-methylenebis(2-aminopyridine). IOSR Journal.

- AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole.

- Fisher Scientific. (2011).

-

Oriental Journal of Chemistry. (Year not provided). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][5][7]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties.

- Sigma-Aldrich. (n.d.). 4-Methyl-2-phenylthiazole-5-carboxylic acid | 33763-20-1.

- RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.

- Shell. (2026).

- ResearchGate. (2025). Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)

- ResearchGate. (2025).

- Fisher Scientific. (n.d.).

- Google Patents. (n.d.). Process for the preparation of 5-nitroimidazole-2-carboxylic acids.

- ResearchGate. (2021).

- Sigma-Aldrich. (2025).

- Geronikaki, A., & Pitta, E. (Year not provided). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. PMC.

- Google Patents. (2009). (12)

- MDPI. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.

- Sigma-Aldrich. (2025).

- Google Patents. (n.d.). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.

- Chem-Impex. (n.d.). 2-Methylthiazole-5-carboxylic acid.

Sources

- 1. WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-vl]methyl}- lh-benzimidazole-7-carboxyiate and its salts - Google Patents [patents.google.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. epc.shell.com [epc.shell.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Methyl 2-phenyloxazole-5-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-phenyloxazole-5-carboxylate. As a crucial aspect of drug discovery and development, detailed structural elucidation through spectroscopic methods is paramount. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this molecule. While direct experimental data for this specific compound is not widely published, this guide will detail the expected spectral characteristics based on established principles and data from analogous structures. Furthermore, it will outline the necessary experimental protocols to acquire and validate this data.

Molecular Structure and Expected Spectroscopic Features

This compound is a heteroaromatic compound featuring a phenyl ring and a methyl ester group attached to an oxazole core. The unique electronic environment of this 2,5-disubstituted oxazole dictates its characteristic spectroscopic fingerprint. Understanding the interplay of these functional groups is key to interpreting its spectral data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Multiplet | 2H | Protons on the phenyl ring ortho to the oxazole |

| ~ 7.4 - 7.6 | Multiplet | 3H | Protons on the phenyl ring meta and para to the oxazole |

| ~ 7.9 | Singlet | 1H | Proton on the oxazole ring (C4-H) |

| ~ 3.9 | Singlet | 3H | Methyl ester protons (-OCH₃) |

Causality Behind Expected Shifts:

-

Aromatic Protons (Phenyl Ring): The protons on the phenyl ring will appear in the aromatic region (7.0-8.5 ppm). The protons ortho to the oxazole ring are expected to be deshielded and appear at a higher chemical shift due to the electron-withdrawing nature of the heterocyclic ring.

-

Oxazole Proton (C4-H): The single proton on the oxazole ring is in a distinct electronic environment and is expected to appear as a sharp singlet, likely downfield due to the influence of the adjacent oxygen and the aromatic system.

-

Methyl Ester Protons: The three protons of the methyl ester group will be equivalent and appear as a singlet, typically in the range of 3.5-4.0 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | Carbonyl carbon of the ester (C=O) |

| ~ 162 | C2 of the oxazole ring (attached to phenyl) |

| ~ 150 | C5 of the oxazole ring (attached to ester) |

| ~ 125 | C4 of the oxazole ring |

| ~ 126 - 132 | Carbons of the phenyl ring |

| ~ 52 | Methyl carbon of the ester (-OCH₃) |

Causality Behind Expected Shifts:

-

Oxazole Ring Carbons: The carbons within the oxazole ring are in a heteroaromatic system, leading to characteristic chemical shifts. The C2 and C5 carbons, being attached to the phenyl and carboxylate groups respectively, will be significantly influenced by these substituents. For instance, similar oxadiazole ring carbons have been observed at 164.32 and 161.98 ppm.[1]

-

Carbonyl Carbon: The carbonyl carbon of the ester group is highly deshielded and will appear significantly downfield, typically above 160 ppm.

-

Phenyl Ring Carbons: The carbons of the phenyl ring will have distinct signals, with the ipso-carbon (the one attached to the oxazole) being at a different chemical shift from the ortho, meta, and para carbons.

-

Methyl Ester Carbon: The carbon of the methyl group in the ester will be the most upfield signal in the spectrum.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR Data Acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument, typically operating at a frequency of 300 MHz or higher for ¹H NMR, should be properly tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.

-

Spectral Analysis: The processed spectrum is then analyzed to determine chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 | C-H stretch | Aromatic (Phenyl and Oxazole) |

| ~ 2950 | C-H stretch | Aliphatic (Methyl) |

| ~ 1720 - 1740 | C=O stretch | Ester |

| ~ 1600, 1480 | C=C and C=N stretch | Aromatic (Phenyl and Oxazole) |

| ~ 1250 | C-O stretch | Ester |

Causality Behind Expected Absorptions:

-

C=O Stretch: The most intense and characteristic peak in the IR spectrum is expected to be the carbonyl stretch of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. The exact position can be influenced by conjugation with the oxazole ring.

-

Aromatic Stretches: The C=C and C=N stretching vibrations of the phenyl and oxazole rings will appear in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

-

C-O Stretch: The C-O single bond stretch of the ester group will give rise to a strong absorption in the 1100-1300 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

-

Data Acquisition: The sample is placed in the beam of an FTIR spectrometer. A background spectrum of the pure KBr pellet or the empty sample holder is recorded first. Then, the sample spectrum is acquired.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of this compound (C₁₁H₉NO₃), which is 203.0582 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Key Fragmentation Patterns: Common fragmentation pathways may include:

-

Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z 172.

-

Loss of the entire methyl ester group (-COOCH₃), leading to a fragment at m/z 144.

-

Fragmentation of the oxazole ring.

-

Cleavage at the bond between the phenyl ring and the oxazole ring.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Synthesis of this compound

Since experimental data is scarce, a reliable synthesis is the first step towards full characterization. Several methods for the synthesis of 2,5-disubstituted oxazoles have been reported.[2][3][4] A common approach involves the cyclization of an appropriate precursor. One plausible route is the reaction of a serine or threonine derivative, which after oxidative cyclodehydration can form the oxazole ring.[3] Another established method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of N-acyl-α-amino ketones.[5]

Conclusion

References

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). N-((6-methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzal-2-phenyl-5-oxazolone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-2-phenyloxazole. Retrieved from [Link]

-

ACS Publications. (n.d.). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (400. Retrieved from [Link]

-

Organic Letters. (n.d.). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved from [Link]

-

PubMed. (n.d.). Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 2,5-Disubstituted Oxazoles and Oxazolines Catalyzed by Ruthenium(II) Porphyrin and Simple Copper Salts. Retrieved from [Link]

-

CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Retrieved from [Link]

-

PubChem. (n.d.). (4S)-2-(Carboxy(((5-methyl-3-phenylisoxazol-4-yl)carbonyl)amino)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid. Retrieved from [Link]

-

Dalton Transactions. (n.d.). Exploring the energetic potential of 2,5-disubstituted tetrazoles: a case of 2,5-bis(oxadiazolyl)tetrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

-

Journal of University of Babylon for Pure and Applied Sciences. (n.d.). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methyl-pyrrole-2-carboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

The Oxazole-5-Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract